3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide
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Overview
Description
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a piperidine ring, and a fluorophenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. The piperidine ring can be synthesized via a reductive amination of a suitable ketone with ammonia or an amine.
The final step involves coupling the imidazole and piperidine intermediates with a fluorophenyl propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and catalysts would be critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may interact with metal ions or active sites in enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The piperidine ring may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Dichloroaniline: An aromatic amine with similar substitution patterns.
Uniqueness
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide is unique due to its combination of an imidazole ring, piperidine ring, and fluorophenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-2-3-10-21-24-14-18(25-21)16-27-13-6-7-17(15-27)11-12-22(28)26-20-9-5-4-8-19(20)23/h4-5,8-9,14,17H,2-3,6-7,10-13,15-16H2,1H3,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQVYNCHFGQHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCCC(C2)CCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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